molecular formula C11H17ClN2O2S B5218896 4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide

4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide

Cat. No.: B5218896
M. Wt: 276.78 g/mol
InChI Key: YPTSRXOIXHOFTC-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide is an organic compound with a molecular formula of C11H17ClN2O2S It is a derivative of benzenesulfonamide, characterized by the presence of a chloro group and a dimethylamino propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(dimethylamino)propylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines.

Scientific Research Applications

4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting sulfonamide-sensitive enzymes.

    Biological Studies: The compound is used in studies involving enzyme inhibition, particularly carbonic anhydrase inhibitors.

    Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes like pH regulation and fluid balance.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide
  • 4-chloro-N-[3-(dimethylamino)propyl]-2-methylbenzenesulfonamide

Uniqueness

4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide is unique due to its specific structural features, such as the chloro group and the dimethylamino propyl chain, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2S/c1-14(2)9-3-8-13-17(15,16)11-6-4-10(12)5-7-11/h4-7,13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTSRXOIXHOFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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